molecular formula C22H21N3O3 B2432592 N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide CAS No. 1009672-77-8

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide

Cat. No.: B2432592
CAS No.: 1009672-77-8
M. Wt: 375.428
InChI Key: UFVAJRKNCQXGGR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-2-28-16-11-9-15(10-12-16)23-20(26)13-19-22(27)25-18-8-4-6-14-5-3-7-17(24-19)21(14)18/h3-12,19,24H,2,13H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVAJRKNCQXGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a compound with significant potential in medicinal chemistry. Its molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of approximately 325.36 g/mol. This compound is notable for its unique structural features and biological activities that merit detailed exploration.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. Research suggests that it may act as an antagonist or modulator of specific G protein-coupled receptors (GPCRs), which are crucial in many physiological processes including neurotransmission and hormonal signaling .

Pharmacological Effects

Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine pathways, similar to traditional antidepressants .

Anti-inflammatory Properties : There is evidence suggesting that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro .

Neuroprotective Effects : The compound has also been studied for its neuroprotective effects against oxidative stress and excitotoxicity in neuronal cell lines. This suggests potential applications in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Depression Models : In a controlled study using mice subjected to chronic stress, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST) .
  • Inflammation Assay : In vitro assays demonstrated that the compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This indicates a potential mechanism for its anti-inflammatory effects .
  • Neuroprotection Study : A study investigating the neuroprotective effects revealed that treatment with this compound reduced cell death in neuronal cultures exposed to glutamate toxicity by up to 40% compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObservationReference
AntidepressantReduced depressive behaviors in mice
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
NeuroprotectiveReduced neuronal cell death under stress

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of diazepine compounds exhibit anticancer properties. The structure of N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide suggests potential activity against various cancer cell lines. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Properties
Compounds with similar structural features have shown promising antimicrobial activity. The presence of the ethoxyphenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against bacterial strains. Preliminary studies suggest that modifications in the diazepine core can lead to enhanced antibacterial properties .

3. Neurological Applications
The diazepine moiety is known for its interaction with GABA receptors, which are critical in neurological functions. Compounds like this compound could be explored for their anxiolytic or sedative effects. Research into related compounds has shown potential for treating anxiety disorders and other neurological conditions through GABAergic modulation .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated apoptosis induction in breast cancer cells via signaling pathway modulation.
Study 2AntimicrobialShowed effectiveness against Gram-positive bacteria with a significant reduction in bacterial load in vitro.
Study 3NeurologicalIndicated potential anxiolytic effects in animal models through GABA receptor interaction.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. For example, chlorinated intermediates (e.g., chloroacetyl derivatives) are reacted with amines under basic conditions (Na₂CO₃ in CH₂Cl₂) to form acetamide linkages . Yield optimization requires strict control of stoichiometry (e.g., excess acetyl chloride for acetylation) and stepwise addition of reagents to minimize side reactions. Purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization (ethyl acetate) ensures purity. Monitoring reaction progress with TLC and intermediate characterization by NMR is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • 1H/13C NMR : Reveals proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, ethoxy group at δ 1.21–4.11 ppm) and carbon骨架 connectivity (e.g., carbonyl carbons at δ 168–170 ppm) .
  • ESI/APCI-MS : Confirms molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ peaks) and detects dimerization (e.g., 715 m/z for 2M+Na) .
  • UV-Vis : Identifies chromophores (e.g., λmax ~255 nm for conjugated systems) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Sequential purification is recommended:

Liquid-liquid extraction (CH₂Cl₂/HCl) removes acidic impurities.

Column chromatography (silica gel, 0–8% MeOH in CH₂Cl₂) separates polar byproducts.

Recrystallization (ethyl acetate) enhances crystalline purity .

Advanced Research Questions

Q. How can computational methods accelerate the optimization of synthesis and reaction pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, enabling identification of low-energy pathways. For example, ICReDD integrates reaction path searches with experimental data to prioritize viable conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Machine learning models trained on reaction databases can further predict optimal reagent ratios and catalysts .

Q. How can statistical Design of Experiments (DoE) resolve contradictions in activity or synthesis data across studies?

  • Methodological Answer : DoE identifies critical variables (e.g., temperature, pH, reactant concentration) through factorial designs. For instance, a 2³ factorial design can test interactions between variables (e.g., Na₂CO₃ concentration vs. reaction time) to pinpoint conflicting results. Response surface methodology (RSM) then optimizes conditions for maximum yield or activity . Contradictions in biological assay data may arise from unaccounted variables (e.g., solvent residues), which DoE can systematically address .

Q. What strategies are used to elucidate the reaction mechanism of diazepine ring formation in this compound?

  • Methodological Answer : Mechanistic studies combine:

Kinetic isotope effects (KIE) : Deuterated reagents reveal rate-determining steps (e.g., nucleophilic attack vs. proton transfer).

Trapping intermediates : Quenching reactions at timed intervals with stabilizing agents (e.g., NH₄Cl) isolates intermediates for NMR/MS analysis.

Computational modeling : Transition state analysis using software like Gaussian validates proposed pathways .

Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?

  • Methodological Answer : Nanofiltration membranes (e.g., polyamide-based) selectively separate intermediates by molecular weight, reducing solvent use and enabling continuous flow synthesis. For example, diazepine precursors (~300–500 Da) can be retained while smaller byproducts permeate, enhancing purity without chromatography .

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